[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure comprises a phthalazine core, a piperazine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the piperazine ring and the phenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phthalazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. Clinical trials are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- [2-oxo-2-(4-methylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
- [2-oxo-2-(4-ethylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
- [2-oxo-2-(4-benzylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
Uniqueness
Compared to similar compounds, [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits unique properties due to the presence of the phenyl group on the piperazine ring. This structural feature enhances its binding affinity to certain biological targets and may improve its pharmacokinetic profile. Additionally, the compound’s stability and reactivity make it a valuable tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-18(25-12-10-24(11-13-25)15-6-2-1-3-7-15)14-29-21(28)19-16-8-4-5-9-17(16)20(27)23-22-19/h1-9H,10-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLLHUCUPZGHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.